4-Bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol
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Overview
Description
4-Bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a bromophenyl group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps. One common method includes the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and substituted phenylpiperazine in the presence of potassium carbonate in acetonitrile . The intermediate product is then reduced using sodium borohydride in ethanol to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve regioselective metal-catalyzed amination and Wittig reaction processes. These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Sodium borohydride is commonly used for the reduction of intermediate products.
Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
4-Bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of 4-Bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol is not fully understood. it is known to interact with various molecular targets, including α receptors, where it exhibits receptor-blocking activity . This interaction is crucial for its biological activities, such as antibacterial and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol
- 4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one
Uniqueness
4-Bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol stands out due to its unique combination of bromophenyl and fluorophenyl groups attached to a piperazine ring. This structure provides it with distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O/c18-14-5-6-17(22)13(11-14)12-20-7-9-21(10-8-20)16-4-2-1-3-15(16)19/h1-6,11,22H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYRVALMMQKCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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